Regioisomeric Identity Confirmed by SMILES and InChI: Structural Differentiation from 4-Chloro-2-ethyl-5-(methylamino) Analog
The target compound (CAS 214556-17-9) is defined by the canonical SMILES string Cl\C1=C(\C=N/N(C1=O)C)NCC, placing the ethylamino group at C5 and the methyl group at N2. Its closest catalogued analog, CAS 98796-15-7, is defined by SMILES CCN1C(=O)C(=C(C=N1)NC)Cl, which instead places a methylamino group at C5 and an ethyl group at N2 . These two connectivity patterns are constitutionally isomeric and cannot be interconverted without chemical synthesis; the structural distinction is absolute and verifiable by ¹H/¹³C NMR chemical shift differences and HPLC retention time .
| Evidence Dimension | Regioisomeric connectivity (SMILES/InChI) |
|---|---|
| Target Compound Data | SMILES: Cl\C1=C(\C=N/N(C1=O)C)NCC; InChI: 1S/C7H10ClN3O/c1-3-9-5-4-10-11(2)7(12)6(5)8/h4,9H,3H2,1-2H3 . |
| Comparator Or Baseline | CAS 98796-15-7 (4-chloro-2-ethyl-5-(methylamino)-3(2H)-pyridazinone); SMILES: CCN1C(=O)C(=C(C=N1)NC)Cl . |
| Quantified Difference | Regioisomeric: methyl on N2 vs. ethyl on N2; ethylamino on C5 vs. methylamino on C5. |
| Conditions | Structural elucidation by NMR spectroscopy and mass spectrometry (vendor QC documentation). |
Why This Matters
Procurement of the correct regioisomer is critical for synthetic reproducibility; ordering CAS 98796-15-7 instead of CAS 214556-17-9 would introduce a different hydrogen-bonding geometry at the 5-amino position and a different steric profile at N2, potentially invalidating SAR conclusions or synthetic route yields.
